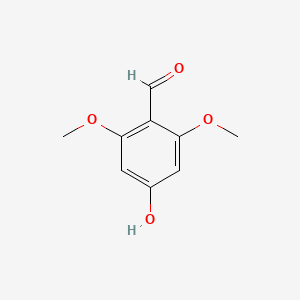

4-Hydroxy-2,6-dimethoxybenzaldehyde

Description

Contextualization within Phenolic Benzaldehyde (B42025) Chemistry and Natural Products

Phenolic benzaldehydes are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a formyl group (-CHO) and a hydroxyl group (-OH). nih.gov This class of compounds is widespread in nature and includes well-known examples such as vanillin (B372448) and salicylaldehyde. ncert.nic.in These compounds are recognized for their significant contributions to the fragrance and flavor of many plants. ncert.nic.in

4-Hydroxy-2,6-dimethoxybenzaldehyde, also known as syringaldehyde's isomer, fits within this chemical family. It has been identified as a natural product in the orchid species Gymnadenia conopsea. nih.gov The presence of methoxy (B1213986) groups in addition to the phenolic hydroxyl group modifies the electronic properties and reactivity of the molecule compared to simpler phenolic aldehydes.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 22080-96-2 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | Light yellow to orange powder/crystal |

| Melting Point | 225 °C (decomposes) |

Table 1: Physicochemical Properties of this compound. nih.govcymitquimica.com

Significance in Chemical Synthesis and Biological Studies

The chemical structure of this compound makes it a valuable precursor in the synthesis of more complex molecules. The aldehyde functional group can participate in a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, its sodium salt has been utilized to derivatize Merrifield resin, creating a resin-bound aldehyde for solid-phase synthesis. sigmaaldrich.comsigmaaldrich.com Furthermore, it has been used in the synthesis of novel analogues of Licochalcone A, a compound known for its antibacterial properties. nih.gov

In the realm of biological studies, this compound has been investigated for its potential bioactivities. It has been used as a test compound to explore the bactericidal effects of benzaldehydes against various pathogenic bacteria, including Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Overview of Current Research Landscape

Current research continues to explore the synthetic utility and biological potential of this compound. The primary documented method for its synthesis is the Vielsmeyer-Haack reaction. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This reaction involves the formylation of an electron-rich aromatic ring using a phosphoryl chloride and a substituted amide, such as dimethylformamide.

The investigation into its biological activities is an active area of research. Its role as a potential antibacterial agent is of particular interest, given the growing need for new antimicrobial compounds. The structural similarities to other biologically active phenolic compounds suggest that further studies may reveal additional pharmacological properties.

| Research Area | Key Findings |

| Natural Occurrence | Identified in Gymnadenia conopsea. nih.gov |

| Synthesis | Prepared via the Vielsmeyer-Haack reaction. sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Chemical Applications | Used to derivatize Merrifield resin for solid-phase synthesis. sigmaaldrich.comsigmaaldrich.com Precursor for Licochalcone A analogues. nih.gov |

| Biological Studies | Investigated for bactericidal activity against various pathogens. sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

Table 2: Summary of Research Findings on this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-2,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWPJAZIRZFCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336201 | |

| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22080-96-2 | |

| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethoxy-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 4 Hydroxy 2,6 Dimethoxybenzaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural elucidation of 4-Hydroxy-2,6-dimethoxybenzaldehyde relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic arrangement, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation.nih.govnist.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule. The synthesis of this compound via the Vilsmeier-Haack reaction has been confirmed using ¹H NMR. sigmaaldrich.comsigmaaldrich.com

Proton NMR (¹H NMR) spectroscopy of this compound provides information about the chemical environment of the hydrogen atoms. The spectrum reveals distinct signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methoxy (B1213986) group protons.

In a typical ¹H NMR spectrum of this compound, the aldehyde proton (CHO) appears as a singlet at approximately 10.1 ppm. The two equivalent aromatic protons (H-3 and H-5) resonate as a singlet around 6.0-7.3 ppm. The six protons of the two equivalent methoxy groups (OCH₃) produce a singlet at about 3.9 ppm. The phenolic hydroxyl proton (OH) signal is often broad and its chemical shift can vary, but it is typically observed around 5.9 ppm. rsc.org

¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | ~10.1 | Singlet |

| Aromatic (H-3, H-5) | ~6.0-7.3 | Singlet |

| Methoxy (OCH₃) | ~3.9 | Singlet |

| Hydroxyl (OH) | ~5.9 | Singlet (broad) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The aldehydic carbon (C=O) is typically observed in the downfield region of the spectrum, around 190 ppm. The aromatic carbons show signals between approximately 100 and 165 ppm. The carbon atoms bearing the methoxy groups (C-2 and C-6) and the hydroxyl group (C-4) are found in the more deshielded region of the aromatic signals, while the carbon attached to the aldehyde group (C-1) and the unsubstituted aromatic carbons (C-3 and C-5) appear at slightly different shifts. The carbon atoms of the methoxy groups (OCH₃) resonate in the upfield region, typically around 56 ppm.

¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~190 |

| C-4 (aromatic, attached to OH) | ~164 |

| C-2, C-6 (aromatic, attached to OCH₃) | ~158 |

| C-1 (aromatic, attached to CHO) | ~110 |

| C-3, C-5 (aromatic) | ~95 |

| OCH₃ (Methoxy) | ~56 |

Mass Spectrometry (MS) Analysis and Fragmentation Patterns.nist.govsigmaaldrich.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 182.17 g/mol . nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule involve the loss of a hydrogen atom, a methyl group (CH₃), or a formyl radical (CHO). The loss of a methyl group from the molecular ion results in a significant peak at m/z 167. Subsequent loss of a carbon monoxide (CO) molecule from this fragment can lead to a peak at m/z 139.

Key Fragmentation Peaks in the Mass Spectrum of this compound

| m/z | Fragment |

|---|---|

| 182 | [M]⁺ |

| 181 | [M-H]⁺ |

| 167 | [M-CH₃]⁺ |

| 153 | [M-CHO]⁺ |

| 139 | [M-CH₃-CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis.nist.govrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. rsc.org

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibration of the aldehyde group appears as a distinct peak around 2850 cm⁻¹. The strong absorption band for the carbonyl (C=O) stretching of the aldehyde is prominent around 1650-1700 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, and the C-O stretching vibrations of the methoxy groups and the phenolic hydroxyl group appear in the 1000-1300 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Phenolic) | 3200-3600 (broad) |

| C-H Stretch (Aldehyde) | ~2850 |

| C=O Stretch (Aldehyde) | 1650-1700 (strong) |

| C=C Stretch (Aromatic) | 1400-1600 |

| C-O Stretch (Methoxy, Phenol) | 1000-1300 |

UV-Visible Spectroscopy for Electronic Transitions.nist.gov

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group.

The spectrum typically shows a strong absorption band (λmax) around 310 nm, which is attributed to the π → π* transition of the conjugated system involving the benzene (B151609) ring and the aldehyde group. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, may also be observed at longer wavelengths. The position and intensity of these bands can be influenced by the solvent and the pH of the solution due to the presence of the phenolic hydroxyl group.

UV-Visible Absorption Maxima for this compound

| Transition | Wavelength (λmax, nm) |

|---|---|

| π → π* | ~310 |

| n → π* | >310 (weak) |

Crystallographic Analysis and Molecular Architecture

The crystal system and space group determined from the X-ray diffraction data are crucial parameters that define the symmetry and repeating pattern of the crystal lattice. For this compound, these parameters, along with the unit cell dimensions, are summarized in the table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CCDC Number | 262452 |

| Associated Publication | DOI: 10.1107/S1600536804030053 nih.gov |

| Empirical Formula | C₉H₁₀O₄ |

| Formula Weight | 182.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.542(3) |

| b (Å) | 14.999(5) |

| c (Å) | 7.643(3) |

| α (°) | 90 |

| β (°) | 104.13(2) |

| γ (°) | 90 |

| Volume (ų) | 838.4(5) |

| Z | 4 |

The crystal packing of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. The presence of a hydroxyl (-OH) group as a hydrogen bond donor and carbonyl (C=O) and methoxy (-OCH₃) groups as potential hydrogen bond acceptors allows for the formation of a robust supramolecular assembly.

In the crystal structure, the hydroxyl group forms a strong intermolecular hydrogen bond with the carbonyl oxygen atom of an adjacent molecule. This primary interaction is crucial in organizing the molecules into chains or more complex networks. Additionally, weaker C-H···O interactions involving the aromatic and methoxy hydrogen atoms and the oxygen atoms of neighboring molecules further stabilize the crystal lattice. These non-covalent interactions are key determinants of the compound's melting point, solubility, and other macroscopic properties. The analysis of these interactions provides a deeper understanding of the forces governing the self-assembly of the molecules in the solid state.

The single-crystal X-ray diffraction data allows for a detailed analysis of the internal geometry and conformational preferences of the this compound molecule. The benzene ring is essentially planar, as expected. The aldehyde group and the two methoxy groups are substituent groups whose orientation relative to the ring can be described by torsion angles.

The conformation of the methoxy groups is of particular interest. Due to steric hindrance from the adjacent aldehyde group and the other methoxy group, they are likely to be oriented out of the plane of the benzene ring. The precise torsion angles, which define the degree of this rotation, are determined from the crystallographic data. The aldehyde group's orientation is also a key feature, influencing the pattern of intermolecular interactions. The interplay of electronic effects and steric repulsion dictates the final, most stable conformation of the molecule within the crystal lattice.

Other Analytical Methods for Characterization

While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques are employed to characterize the surface morphology and magnetic properties of this compound and its derivatives, particularly its metal complexes.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of solid materials at high magnification. fiveable.meresolvemass.ca In the context of crystalline organic compounds like this compound, SEM can reveal important information about the crystal habit, size, and surface features. researchgate.netresearchgate.net

The technique involves scanning the surface of the sample with a focused beam of electrons. The interaction of the electrons with the sample generates various signals, including secondary electrons, which are used to create an image of the surface morphology. fiveable.me For crystalline materials, SEM images can show well-defined crystal faces, growth steps, and any surface defects. researchgate.net The morphology of the crystals is a direct consequence of the internal crystal structure and the conditions under which they were grown. This information is valuable in fields such as pharmaceuticals, where the surface characteristics of a drug substance can influence its dissolution rate and bioavailability. nih.gov Although specific SEM studies on this compound are not widely reported, this technique is a standard method for the morphological characterization of such crystalline compounds. resolvemass.caresearchgate.net

This compound can act as a ligand, binding to metal ions to form coordination complexes. When the metal ion has unpaired electrons, the resulting complex will be paramagnetic. Magnetic susceptibility measurements are a key tool for probing the magnetic properties of these metal complexes, providing information about the number of unpaired electrons and the electronic structure of the metal center. mdpi.comdoaj.orguitm.edu.my

This technique measures the extent to which a material is magnetized in an applied magnetic field. The measured magnetic moment can be used to determine the number of unpaired electrons, which in turn helps to deduce the oxidation state and coordination geometry of the metal ion in the complex. mdpi.com For example, Schiff base complexes derived from substituted benzaldehydes have been extensively studied, and their magnetic properties have been used to propose structures and understand the nature of the metal-ligand bonding. mdpi.comuitm.edu.myresearchgate.net While specific magnetic susceptibility data for metal complexes of this compound are not detailed in the available literature, this method is indispensable for the characterization of its potential paramagnetic metal derivatives.

Biological and Pharmacological Investigations of 4 Hydroxy 2,6 Dimethoxybenzaldehyde and Analogs

Antimicrobial Efficacy Studies

Syringaldehyde (B56468), a phenolic aldehyde naturally occurring in various plants, has been the subject of numerous studies for its bioactive properties, including its role as an antimicrobial agent. asm.orgmdpi.com The structure of syringaldehyde, with its hydroxyl and dimethoxy substitutions on the benzene (B151609) ring, is believed to play a crucial role in its biological activities. researchgate.net Research has extended to its analogs to understand the structure-activity relationships that govern their bactericidal efficacy.

The antimicrobial spectrum of 4-Hydroxy-2,6-dimethoxybenzaldehyde and its derivatives has been evaluated against a variety of clinically relevant bacteria. The presence and position of functional groups, such as the aldehyde, hydroxyl, and methoxy (B1213986) groups, significantly influence the antimicrobial potency of these compounds. researchgate.net

Campylobacter jejuni is a leading cause of foodborne gastroenteritis, and the emergence of antibiotic-resistant strains necessitates the development of new antimicrobial agents. nih.gov While specific minimum inhibitory concentration (MIC) values for this compound against C. jejuni are not extensively documented in the reviewed literature, studies on related phenolic compounds provide insights into its potential efficacy. Phenolic compounds, in general, have demonstrated anti-Campylobacter activity, and their effectiveness is often linked to the specific substitutions on the benzene ring. nih.govnih.gov For instance, research on a variety of phenolic benzaldehydes has shown that the aldehyde group is typically more active than a carboxyl group, and the degree of hydroxylation can enhance bactericidal effects. researchgate.net

| Compound | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Campylobacter jejuni | Data not available | N/A |

| Gallic Acid (related phenolic) | Campylobacter jejuni | 512 | nih.gov |

| p-Coumaric Acid (related phenolic) | Campylobacter jejuni | 1024 | nih.gov |

Escherichia coli, particularly pathogenic strains like O157:H7, is a significant foodborne pathogen. Studies investigating the antimicrobial effects of this compound have shown that E. coli exhibits notable resistance compared to other bacteria. In a study evaluating the combined effect of p-Coumaric acid and syringaldehyde, a concentration of 200 µg/mL was effective against several other bacterial strains, but not E. coli. asm.org This suggests a higher minimum inhibitory concentration is required to inhibit the growth of this Gram-negative bacterium. The outer membrane of Gram-negative bacteria like E. coli often presents a formidable barrier to the entry of antimicrobial compounds.

| Compound | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound (in combination with p-Coumaric acid) | Escherichia coli | >200 | asm.org |

Listeria monocytogenes is a resilient foodborne pathogen responsible for the severe infection listeriosis. The bactericidal properties of various phenolic aldehydes against L. monocytogenes have been explored. While direct MIC values for this compound were not found in the reviewed literature, studies on similar compounds like cinnamaldehyde (B126680) and eugenol (B1671780) have demonstrated their dose-dependent bactericidal effects. asm.org The efficacy of phenolic compounds against L. monocytogenes is often attributed to their ability to disrupt the cell membrane and interfere with essential cellular processes. asm.orgnih.gov

| Compound | Organism | Bactericidal Concentration (mM) | Reference |

|---|---|---|---|

| This compound | Listeria monocytogenes | Data not available | N/A |

| Cinnamaldehyde | Listeria monocytogenes | 30 | asm.org |

| Eugenol | Listeria monocytogenes | 5 | asm.org |

Salmonella enterica is a major cause of salmonellosis, a common foodborne illness. Research has shown that this compound can act as an effective inhibitor of the Salmonella pathogenicity island (SPI)-encoded type III secretion system (T3SS). nih.govnih.gov This system is crucial for the bacterium's ability to inject effector proteins into host cells and establish infection. nih.gov At a concentration of 0.18 mM, syringaldehyde was found to inhibit the expression of important effector proteins without affecting the growth of the bacteria, thereby reducing bacterial invasion and cellular injury. nih.govnih.gov This suggests a mechanism of action that targets virulence rather than viability at this concentration.

| Compound | Organism | Effective Concentration for T3SS Inhibition (mM) | Equivalent (µg/mL) | Reference |

|---|---|---|---|---|

| This compound | Salmonella enterica serovar Typhimurium | 0.18 | 32.79 | nih.govnih.gov |

Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), is a versatile pathogen responsible for a wide array of infections. In vitro studies have indicated that this compound can inhibit the growth of S. aureus. mdpi.com Further research into its analogs has provided more specific data. For example, 2-hydroxy-4-methoxybenzaldehyde, a related compound, has been shown to have a minimum inhibitory concentration (MIC) of 1024 µg/mL against S. aureus. nih.gov This analog has also demonstrated activity against MRSA, highlighting the potential of this class of compounds in combating antibiotic-resistant bacteria. nih.gov

| Compound | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Inhibitory activity reported, specific MIC not available | mdpi.com |

| 2-Hydroxy-4-methoxybenzaldehyde (analog) | Staphylococcus aureus | 1024 | nih.gov |

Bactericidal Activity against Gram-Positive and Gram-Negative Pathogens

Activity against Acinetobacter baumannii and Klebsiella pneumoniae

Research has identified this compound as a chemical constituent within the plant Trollius chinensis Bunge, which is recognized for its traditional use in treating various infections. nih.govnih.gov Studies evaluating the antibacterial effects of this plant have reported activity against Klebsiella pneumoniae. nih.gov The minimum inhibitory concentration (MIC) for the active components from the plant against Klebsiella pneumoniae was determined to be 128 mg/L. nih.gov

However, specific investigations into the direct activity of isolated this compound against Acinetobacter baumannii were not prominent in the reviewed literature. While some natural extracts containing related compounds have shown weak inhibition against K. pneumoniae, the data for the specific compound of interest is primarily linked to its presence in active plant extracts. grafiati.com

Table 1: Documented Antibacterial Activity

| Bacterial Strain | Source | Measurement | Value | Citation |

|---|---|---|---|---|

| Klebsiella pneumoniae | Active components of Trollius chinensis | MIC | 128 mg/L | nih.gov |

Antifungal Activity against Fungal Pathogens

The antifungal potential of benzaldehyde (B42025) derivatives has been a subject of scientific inquiry, with structure-activity relationships being a key area of focus.

This compound has been noted in studies comparing the antifungal efficacy of various phenolic compounds. Research into novel compounds isolated from Stenoloma chusanum demonstrated potent inhibitory activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values below 20 μg/mL. researchgate.net In comparative analyses within these studies, this compound was included in a list of benzaldehydes used to establish structure-activity relationships. researchgate.net These comparisons suggest that the substitution pattern on the benzene ring is crucial for antifungal action. Specifically, it was observed that trisubstituted hydroxyl groups and the presence of an aldehyde (-CHO) group over a carboxyl (-COOH) group enhanced activity. researchgate.netacs.org One source directly notes that 4,6-Dimethoxysalicylaldehyde, a related compound, possesses antimicrobial activity against Candida albicans. chemicalbook.com

Anti-Inflammatory and Immunomodulatory Effects

The core structure of this compound serves as a valuable scaffold in the synthesis of complex molecules with significant immunomodulatory properties. Its utility is prominently featured in the development of inhibitors targeting immune checkpoint proteins, which are crucial for regulating T-cell responses.

While direct studies on this compound's effect on inflammatory mediators are limited, its foundational role in creating potent immunomodulators is well-documented. It is a key starting material in the synthesis of compounds designed to inhibit the Programmed death-ligand 1 (PD-L1). acs.orggoogle.com The PD-1/PD-L1 pathway is a major immune checkpoint that downregulates immune responses; its blockade can enhance T-cell activity against pathogens and tumors. google.com The compound is used in multi-step chemical syntheses, such as the Mitsunobu reaction or reductive amination, to construct larger molecules that act as PD-L1 inhibitors. google.comgoogle.com These synthesized analogs are designed to interfere with the protein-protein interaction between PD-1 and PD-L1, thereby modulating the immune response. google.com

The immunomodulatory applications of derivatives synthesized from this compound extend to the modulation of immune cell activity. The development of PD-L1 inhibitors, for which this benzaldehyde is a precursor, is a strategy to overcome T-cell exhaustion, a state of T-cell dysfunction that can occur during chronic infections and cancer. google.com By blocking the PD-L1 ligand, these derivative compounds prevent the delivery of an inhibitory signal to T-cells, thus restoring their ability to proliferate, secrete cytokines, and exert cytotoxic effects. google.com The process involves using this compound to create complex biphenyl-based structures that form the core of the final immunomodulatory agent. google.com

Table 2: Use in Synthesis of Immunomodulatory Analogs

| Starting Material | Synthetic Application | Target | Intended Effect | Citation |

|---|---|---|---|---|

| This compound | Used in synthesis of dual-action conjugates and other inhibitors | PD-L1 (Programmed death-ligand 1) | Inhibition of immune checkpoint, modulation of T-cell activity | acs.orggoogle.comgoogle.com |

Anticancer and Cytotoxicity Assessments

The utility of this compound as a chemical building block is particularly evident in the field of oncology research, where it has been instrumental in the creation of novel anticancer agents.

Researchers have designed and synthesized dual-action small-molecule conjugates that target both Poly(ADP-ribose) polymerase (PARP) and PD-L1 as a strategy for targeted anticancer therapy. acs.org In this work, this compound was a key reagent, used in a Mitsunobu reaction to link different functional parts of the final conjugate. acs.org

The resulting conjugates displayed significantly improved cytotoxic efficacy—approximately 2 to 20 times greater than the individual agents—in a panel of human cancer cell lines, including those of lung (H460), breast (MDA-MB-231), and ovarian origin. acs.org This enhanced cytotoxicity highlights the potential of using this compound as a scaffold to develop synergistic anticancer compounds. acs.org Furthermore, the compound has been used in the development of pH-responsive lipidoid nanoparticles for mRNA delivery, where the cytotoxicity of the final formulations was evaluated using MTT assays. nih.gov

Table 3: Cytotoxicity of Anticancer Conjugates Derived from this compound

| Derived Conjugate Type | Target Cancer Cell Lines | Observed Effect | Citation |

|---|---|---|---|

| PARP1/PD-L1 inhibitor conjugates | Human ovary, lung (H460), breast (MDA-MB-231) | 2- to 20-fold increase in cytotoxic potency compared to individual agents. Dose-dependent PARP inhibition. | acs.org |

Efficacy against Human Cancer Cell Lines (e.g., MCF7)

While direct cytotoxic data on this compound is limited in the reviewed literature, extensive research on its structural analogs demonstrates significant efficacy against various human cancer cell lines.

Analogs where the benzaldehyde core is part of a larger chemical structure, such as chalcones and benzimidazole-derived carboxamides, have shown notable antiproliferative activity. For instance, a 2-hydroxy-4-methoxy-substituted benzimidazole (B57391) carboxamide derivative displayed selective activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 3.1 µM. nih.gov Similarly, a 3,4,5-trihydroxy-substituted analog also showed selectivity for MCF-7 cells with an IC₅₀ of 4.8 µM. nih.gov

The chalcone (B49325) analog, 4'-hydroxy-2',6'-dimethoxychalcone, has been extensively studied for its cytotoxicity. It exhibited potent activity against a panel of nine cancer cell lines, with IC₅₀ values ranging from 2.54 µM against multidrug-resistant CEM/ADR5000 leukemia cells to 58.63 µM against HepG2 hepatocarcinoma cells. nih.gov Notably, this chalcone was more effective against doxorubicin-resistant CEM/ADR5000 cells than doxorubicin (B1662922) itself, suggesting its potential to combat multidrug resistance in cancer. nih.gov The activity of this chalcone and other related flavonoids is summarized in the table below.

Table 1: Cytotoxicity of 4'-hydroxy-2',6'-dimethoxychalcone and Related Flavonoids against Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4'-hydroxy-2',6'-dimethoxychalcone | CCRF-CEM (Leukemia) | 3.30 |

| CEM/ADR5000 (Leukemia, MDR) | 2.54 | |

| HepG2 (Hepatocarcinoma) | 58.63 | |

| Cardamomin | CCRF-CEM (Leukemia) | 8.59 |

| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (Leukemia) | 10.67 |

| (S)-(-)-Pinostrobin | CCRF-CEM (Leukemia) | >80 |

Data sourced from a study evaluating the antiproliferative activity of various chalcones and flavanones. nih.gov

Mechanisms of Cytotoxicity

The cytotoxic effects of these benzaldehyde analogs are attributed to several distinct cellular mechanisms. The aldehyde functional group itself is an electrophilic moiety that can react with biological nucleophiles, potentially leading to cellular dysfunction and toxicity. nih.gov

Studies on the highly active analog 4'-hydroxy-2',6'-dimethoxychalcone have elucidated specific pathways of its cytotoxic action in leukemia cells. nih.gov The primary mechanisms identified include:

Induction of Apoptosis: The compound was found to strongly induce programmed cell death. nih.gov

Disruption of Mitochondrial Membrane Potential (MMP): A key event in the apoptotic pathway, the disruption of the MMP, was observed following treatment with the chalcone. nih.gov

Generation of Reactive Oxygen Species (ROS): The compound led to an increased production of ROS within the cancer cells, contributing to oxidative stress and cell death. nih.gov

Cell Cycle Arrest: The chalcone was shown to arrest the cell cycle in the G₀/G₁ phase, preventing cancer cell proliferation. nih.gov

These findings indicate that the cytotoxicity of this class of compounds is not due to a single effect but rather a multi-targeted attack on critical cellular processes required for cancer cell survival and growth. nih.gov

Anti-Diabetic Potential

Research into the anti-diabetic properties of hydroxy- and methoxy-substituted benzaldehydes has revealed promising activity. A study investigating p-hydroxybenzaldehyde and its methoxylated derivatives, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), in a type 2 diabetic rat model showed significant therapeutic potential. researchgate.net Syringaldehyde, an isomer of this compound, was particularly effective.

Oral administration of these phenolic aldehydes led to marked improvements in several key diabetic markers. researchgate.net The diabetic control group exhibited significant insulin (B600854) resistance, elevated blood glucose, and decreased levels of insulin and liver glycogen (B147801). researchgate.net Treatment with the compounds, including syringaldehyde, reversed these changes to near-normal levels, comparable to the standard anti-diabetic drug metformin. researchgate.net

Table 2: Effects of Phenolic Aldehydes on Key Diabetic Parameters

| Compound | Effect on Insulin Resistance | Effect on Blood Glucose | Effect on IRS-1/GLUT-4 Expression |

|---|---|---|---|

| p-Hydroxybenzaldehyde | Improved | Lowered | Increased |

| Vanillin | Improved | Lowered | Increased |

| Syringaldehyde | Improved | Lowered | Increased |

Observations are from a study on a fructose-fed streptozotocin-induced type 2 diabetic rat model. researchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological activity of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies help to elucidate which chemical features are critical for their therapeutic effects.

Modifications to the substituents on the benzaldehyde core significantly influence bioactivity. For example, in a series of 3-hydroxybenzaldehyde (B18108) salicylhydrazide derivatives, the addition of long alkyl chains (C8, C10, C12) to the hydroxyl group was explored to increase lipophilicity. analis.com.my This modification enhanced the antibacterial activity against gram-negative bacteria, suggesting that increasing the lipophilic character can improve the biological efficacy of this class of compounds, though an optimal chain length was observed. analis.com.my In the context of anticancer activity, the addition of a benzimidazole carboxamide moiety to the core structure created analogs with potent and selective effects. nih.gov

The functional group at the C1 position is a critical determinant of bioactivity. While direct comparisons between aldehyde and corresponding carboxyl groups are not detailed in the available literature, the potent activity of benzimidazole-derived carboxamides highlights the importance of this position. nih.gov The synthesis of these active compounds involves the conversion of the aldehyde or a related precursor into a carboxamide. This demonstrates that while the aldehyde group itself possesses inherent reactivity, its derivatization into other functional groups like carboxamides can lead to highly potent and selective biological agents against targets such as cancer cells. nih.govnih.gov

The number and arrangement of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the phenyl ring are paramount to the biological efficacy of these compounds.

Anti-Diabetic Activity: In the study of phenolic aldehydes, the presence of methoxy groups influenced the anti-diabetic effects. researchgate.net The comparison between p-hydroxybenzaldehyde (no methoxy groups), vanillin (one methoxy group), and syringaldehyde (two methoxy groups) showed that while all were active, methoxylation positively mediated effects on glucose tolerance and liver glycogen content. researchgate.net

Anticancer Activity: The substitution pattern is crucial for cytotoxicity. Studies on various di- and tri-hydroxybenzaldehydes showed that their cytotoxic effects on cancer cell lines like HL-60, HepG2, and KB were dependent on the specific arrangement of the hydroxyl groups. nih.gov In the case of the more complex benzimidazole carboxamide analogs, specific substitution patterns conferred selectivity. A 2-hydroxy-4-methoxy substitution pattern and a 3,4,5-trihydroxy pattern both resulted in derivatives with selective cytotoxicity towards the MCF-7 breast cancer cell line. nih.gov This indicates that precise positioning of these hydrogen-donating groups is key to achieving targeted anticancer activity.

Computational and Theoretical Chemistry Studies on 4 Hydroxy 2,6 Dimethoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the spectroscopic behavior of molecules like 4-Hydroxy-2,6-dimethoxybenzaldehyde.

While specific, in-depth quantum chemical studies on the electronic structure of this compound are not extensively reported in the literature, the principles of such analyses are well-established. A computational study would typically begin with the optimization of the molecule's three-dimensional geometry. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated.

These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Global reactivity descriptors that could be calculated for this compound include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

For illustrative purposes, a hypothetical set of calculated reactivity descriptors for this compound is presented in the table below. These values would be obtained from DFT calculations, typically using a basis set such as 6-311++G(d,p).

| Descriptor | Symbol | Hypothetical Value (eV) | Significance |

| HOMO Energy | EHOMO | -5.8 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.3 | Chemical reactivity and stability |

| Ionization Potential | I | 5.8 | Ease of losing an electron |

| Electron Affinity | A | 1.5 | Ease of gaining an electron |

| Electronegativity | χ | 3.65 | Electron-attracting tendency |

| Chemical Hardness | η | 2.15 | Resistance to deformation of electron cloud |

| Electrophilicity Index | ω | 3.10 | Propensity to accept electrons |

These are hypothetical values for illustrative purposes.

Computational methods are frequently used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. These calculations predict the positions and intensities of IR absorption bands corresponding to specific molecular vibrations (e.g., O-H stretch, C=O stretch, C-O stretch, aromatic C-H bending). While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled using empirical factors to achieve excellent agreement with experimental spectra. arxiv.org Machine learning models are also emerging as a powerful tool to predict IR spectra directly from 3D molecular structures with high accuracy. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) to provide theoretical spectra that can be directly compared with experimental data for structural elucidation. researchgate.net For this compound, such calculations would predict the chemical shifts for the aldehydic proton, the phenolic hydroxyl proton, the methoxy (B1213986) protons, and the aromatic protons, as well as for each unique carbon atom in the molecule.

Molecular Docking and Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While no specific molecular docking studies featuring this compound as the ligand were found, studies on structurally similar compounds provide a blueprint for how it could be investigated. For instance, a derivative of the related syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) was docked into the active sites of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases. nih.gov This study revealed key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. nih.gov

A hypothetical docking study of this compound against a target protein would involve:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank.

Defining the binding site or active pocket of the protein.

Using docking software to place the 3D structure of this compound into the binding site in various conformations.

Scoring the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results would identify the most stable binding mode and the specific amino acid residues involved in interactions, such as hydrogen bonds with the hydroxyl and aldehyde groups or hydrophobic interactions with the aromatic ring and methoxy groups.

| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| Protein Kinase A | -6.8 | Lys72, Glu91 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | ||

| Aldose Reductase | -7.2 | Tyr48, His110 | Hydrogen Bond, π-π Stacking |

| Trp20, Pro218 | Hydrophobic |

This table presents hypothetical molecular docking results for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally measured activities. nih.gov These models can then be used to predict the activity of new or untested compounds. nih.gov Although this compound has been suggested as a test compound for investigating bactericidal activity against various bacteria, specific QSAR models for its toxicity or antibacterial effects are not available in the reviewed literature. chemicalbook.com

Developing a QSAR model for the antibacterial activity of a series of benzaldehyde (B42025) derivatives, including this compound, would involve:

Synthesizing and testing a diverse set of related compounds for their antibacterial activity (e.g., determining the Minimum Inhibitory Concentration).

Calculating a wide range of molecular descriptors for each compound (e.g., constitutional, topological, quantum-chemical, etc.).

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the activity. nih.gov

Validating the model to ensure its predictive power. nih.gov

Such a model could reveal which structural features (e.g., the position and number of methoxy groups, the presence of the hydroxyl group) are critical for antibacterial activity, guiding the design of more potent analogues.

Emerging Research Directions and Future Perspectives for 4 Hydroxy 2,6 Dimethoxybenzaldehyde

Applications in Materials Science

The rigid, aromatic structure of 4-hydroxy-2,6-dimethoxybenzaldehyde makes it an excellent candidate for developing high-performance polymers. mdpi.comresearchgate.net As a renewable alternative to petroleum-derived phenols like bisphenol A (BPA), it offers a pathway to reduce the environmental impact of materials production. google.com

High-Performance Thermosets and Resins: Research has demonstrated that this compound can be used to synthesize a variety of trifunctional and tetrafunctional bisphenols. google.com These polyphenols serve as precursors for high-temperature thermosets, including epoxy resins and cyanate (B1221674) esters, which exhibit exceptional glass transition temperatures. google.com The aromatic nature of the syringaldehyde (B56468) unit imparts crucial properties such as rigidity, hydrophobicity, and fire resistance to the resulting polymers. mdpi.comresearchgate.net This makes them suitable for applications in coatings, adhesives, composites, and electronics, where durability and resistance to heat and chemicals are paramount. mdpi.com

Vitrimers and Recyclable Polymers: A particularly promising area of research is the development of vitrimers from syringaldehyde derivatives. Vitrimers are a class of polymers that combine the strength of thermosets with the reprocessability of thermoplastics. They contain dynamic covalent bonds that can rearrange at elevated temperatures, allowing the material to be reshaped, repaired, and recycled without losing its network integrity. nih.govrsc.orgresearchgate.net For instance, thermosets based on lignin (B12514952) derivatives can be designed to have internally catalyzed bond exchange capabilities, such as transesterification, which enables these vitrimeric properties. researchgate.net This research opens the door to creating more sustainable, self-healing, and recyclable materials from biomass. nih.gov

| Polymer Type | Precursor(s) | Key Properties | Potential Applications |

| High-Performance Resins | Syringaldehyde-derived polyphenols | High glass transition temperature, rigidity, hydrophobicity, fire resistance | Composites, thermoplastics, epoxies, polycarbonates, cyanate esters |

| Thermosets | Syringaldehyde, Vanillin (B372448) | High strength, high modulus, heat and chemical resistance | Coatings, packaging, adhesives, electronics |

| Vitrimers | Lignin-based derivatives (e.g., from syringaldehyde) | Recyclable, reshapeable, self-healing, high thermal stability | Advanced composites, self-healing materials |

Role in Green Chemistry and Sustainable Synthesis

The use of this compound is central to advancing green chemistry principles, primarily by valorizing lignin, a vast and underutilized component of lignocellulosic biomass. mdpi.comnih.gov

Renewable Feedstock: Lignin is a heterogeneous aromatic biopolymer that constitutes 15–30% of the weight of lignocellulosic biomass. mdpi.com Developing efficient methods to depolymerize lignin into well-defined aromatic platform chemicals like this compound is a key goal of modern biorefineries. nih.gov Oxidation processes, sometimes using nitrobenzene (B124822) or oxygen, can break down lignin to yield a mixture of aromatic aldehydes, including syringaldehyde and vanillin. researchgate.netncsu.edu

Formaldehyde Replacement: In industrial polymer synthesis, this compound is being investigated as a non-toxic, environmentally benign substitute for formaldehyde. researchgate.net Commercial phenolic resins are typically made using formaldehyde, a compound known for its toxicity and volatility. Research has shown that while lignin-derived aldehydes like syringaldehyde have lower reactivity in traditional resol-type resin synthesis, their reactivity can be enhanced by modifying their functional groups. researchgate.net This allows for the creation of formaldehyde-free bio-based resins with high thermal stability and char yield, representing a significant step towards safer and more sustainable industrial processes. researchgate.net

Development of Novel Therapeutic Agents

The inherent biological activities of this compound have made it a focal point in the search for new therapeutic agents. ontosight.airesearchgate.net Its polyphenolic structure is associated with potent antioxidant and anti-inflammatory effects. nih.govresearchgate.netnih.gov

Antioxidant and Anti-inflammatory Properties: Studies have shown that syringaldehyde exhibits significant antioxidant activity, making it a candidate for mitigating conditions exacerbated by oxidative stress. ontosight.ainih.gov In the context of myocardial infarction, research on peripheral blood mononuclear cells (PBMCs) from patients showed that treatment with syringaldehyde decreased the secretion of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov It also reduced reactive oxygen species (ROS) formation and the oxidation of lipids and proteins. nih.gov Similar anti-inflammatory effects have been observed in animal models of rheumatoid arthritis and carrageenan-induced paw edema. researchgate.netbanglajol.info

Cardioprotective and Neuroprotective Effects: The antioxidant and anti-inflammatory actions of syringaldehyde contribute to its protective effects on various tissues. In animal models of ischemia, including isoproterenol-induced cardiotoxicity and spinal cord ischemia, syringaldehyde treatment was found to reduce oxidative stress, degenerative changes, and inflammatory cell migration. nih.gov These findings suggest its potential utility in managing ischemic injuries. nih.gov

Antihyperlipidemic and Antidiabetic Potential: Emerging research indicates that syringaldehyde may play a role in managing metabolic disorders. researchgate.net It has been reported to have antihyperglycemic effects and shows promise for its antihyperlipidemic properties, which are crucial in managing cardiovascular disease risks. researchgate.netnih.gov Molecular docking studies have further predicted that syringaldehyde can bind effectively to targets involved in diabetes, such as dipeptidyl peptidase-IV and glucagon-like peptide 1 receptor.

| Therapeutic Area | Observed Effect | Investigated Model | Key Molecular Targets |

| Inflammation & Oxidative Stress | Decreased pro-inflammatory cytokines (TNF-α, IL-6), reduced ROS | Human PBMCs from myocardial infarction patients; mouse models of arthritis | TNF-α, IL-6, antioxidant enzymes |

| Ischemic Injury | Reduced oxidative stress, inflammation, and degenerative changes | Rabbit model of spinal cord ischemia; rat model of cardiotoxicity | Myeloperoxidase (MPO), antioxidant enzymes |

| Metabolic Disorders | Antihyperglycemic, potential antihyperlipidemic effects | Diabetic rat models | Dipeptidyl peptidase-IV, glucagon-like peptide 1 receptor |

Advanced Spectroscopic Techniques for In-Situ Analysis

Understanding the reaction dynamics and surface interactions of this compound is crucial for optimizing its use in both materials science and environmental chemistry. Advanced spectroscopic techniques are providing unprecedented insights into these processes in real-time.

Probing Surface Reactions: The atmospheric transformation of biomass burning emissions, which include phenolic aldehydes like syringaldehyde, can be studied using a combination of spectroscopic and spectrometric methods. nih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) and ultrahigh-pressure liquid chromatography with UV-vis and MS detection (UHPLC-UV-MS) have been used to analyze the surface oxidation of thin films of syringaldehyde when exposed to ozone. nih.gov These studies reveal complex reaction pathways, including aromatic ring cleavage and the formation of various carboxylic acids. nih.gov

In-Situ Monitoring: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for observing biomolecular changes in cells treated with syringaldehyde, revealing its protective effects on biomolecular structures. nih.gov For real-time analysis of reactions, particularly at interfaces, specialized techniques are emerging. Second-harmonic scattering (SHS), for example, is an inherently surface-sensitive optical technique that can be used to probe ligand exchange reactions on the surface of nanoparticles in situ. nih.gov Such label-free methods are invaluable for studying the kinetics and thermodynamics of how syringaldehyde-derived molecules bind to and modify surfaces, which is critical for developing new catalysts and functional materials. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm product formation during the synthesis of derivatives of this compound. sigmaaldrich.comsigmaaldrich.cn

Multi-Omics Approaches in Biological Investigations

To fully elucidate the biological mechanisms of this compound, researchers are looking towards multi-omics approaches. nih.gov This strategy integrates data from different molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of how a substance affects a biological system. nih.gov

Pathway Analysis: While direct multi-omics studies on the effects of syringaldehyde exposure are still emerging, the methodology holds immense potential. For example, integrative analyses of transcriptomics (gene expression) and proteomics (protein expression) are used to identify key biosynthetic pathways for phenolic compounds in plants. nih.gov A similar approach could be applied to cell cultures or model organisms treated with syringaldehyde to uncover the signaling pathways it modulates. This could reveal, for instance, how it achieves its anti-inflammatory effects by mapping the changes in gene and protein expression in relevant pathways. nih.govabo.fi

Future Perspectives: The future of biological investigations into this compound will likely involve combining multi-omics data with computational modeling. By analyzing how the transcriptome, proteome, and metabolome of a cell change in response to the compound, researchers can identify novel protein targets and understand its mechanism of action with high resolution. This systems-level understanding is essential for the rational design of new therapeutic agents based on the syringaldehyde scaffold and for assessing its broader biological impact. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-Hydroxy-2,6-dimethoxybenzaldehyde, and how do they resolve structural ambiguities?

- Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the positions of hydroxyl and methoxy groups. For example, ¹H NMR can differentiate methoxy protons at C-2 and C-6 based on coupling constants and chemical shifts (δ ~3.8–4.0 ppm). Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups (aldehyde C=O stretch ~1700 cm⁻¹, phenolic O-H ~3200 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, critical for distinguishing isomers .

Q. How can solubility properties of this compound influence experimental design in biological assays?

- Answer : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, DMSO). Pre-dissolve in DMSO (≤1% v/v) for in vitro studies to avoid cytotoxicity. Solubility challenges in aqueous media may require derivatization (e.g., acetylation of hydroxyl groups) or use of surfactants .

Q. What synthetic routes are commonly employed for this compound, and how is regioselectivity ensured?

- Answer : Start with a phenolic precursor (e.g., 2,6-dimethoxybenzaldehyde) and introduce the hydroxyl group via directed ortho-metalation or selective demethylation. Protect the aldehyde group during methoxylation to prevent side reactions. Regioselectivity is achieved using Lewis acid catalysts (e.g., BF₃·Et₂O) or directing groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Answer : Density Functional Theory (DFT) calculations analyze electron density distribution, identifying reactive sites. For example, methoxy groups at C-2 and C-6 deactivate the aromatic ring, directing nucleophiles to the para-position relative to the hydroxyl group. Such models guide experimental optimization of reaction conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Answer : Discrepancies may arise from purity variations or assay conditions. Standardize compound purity (>98% via HPLC, as in pharmacological reference standards ), validate bioassays with positive controls, and replicate studies under controlled parameters (e.g., pH, temperature). Meta-analyses comparing cell line sensitivity or metabolic pathways can clarify inconsistencies .

Q. How do stability studies inform long-term storage protocols for this compound?

- Answer : Accelerated degradation studies (e.g., 40°C/75% relative humidity) monitored by HPLC assess stability. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Formulation with stabilizers (e.g., ascorbic acid) may extend shelf life in solution .

Q. What analytical methods quantify trace impurities in this compound, and how are they validated?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) separates and quantifies impurities. Validate methods per ICH guidelines (linearity, precision, LOD/LOQ). For example, residual solvents (e.g., DMF) are detected via gas chromatography (GC) with flame ionization .

Key Notes

- Synthesis Optimization : Use protecting groups (e.g., acetyl for hydroxyl) to prevent undesired side reactions during methoxylation .

- Bioassay Design : Include cytotoxicity controls (e.g., MTT assay) when testing antimicrobial or anticancer activity to distinguish specific effects from general toxicity .

- Data Reproducibility : Report batch-specific purity and storage conditions to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.